3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
The compound “3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea” is a complex organic molecule. It contains a bipyridine moiety, a methoxyphenyl group, and a urea group. Bipyridines are often used as ligands in coordination chemistry, and urea derivatives have a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipyridine moiety, the introduction of the methoxyphenyl group, and the formation of the urea linkage. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central urea moiety. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bipyridine moiety could potentially make it a good ligand for metal ions, and the urea group could participate in hydrogen bonding .Scientific Research Applications
Chemical Synthesis and Modification : Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, has been synthesized and studied for its biological activity. The synthesis involved the production of a methoxy derivative through metabolism studies in mice, indicating applications in chemical synthesis and pharmaceutical research (Temple & Rener, 1992).
Anticancer Properties : A phenoxypyrimidine urea derivative, structurally related to the queried compound, has shown antiproliferative effects in non-small cell lung cancer cells. This compound, AKF-D52, induces apoptosis and cytoprotective autophagy, highlighting its potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).
Molecular Interactions and Structure Analysis : Studies on heterocyclic ureas, which are closely related to the compound , have revealed insights into their conformational behaviors and hydrogen-bonding capabilities. This research is significant for understanding the molecular interactions and structural properties of similar compounds (Corbin et al., 2001).
Catalytic Applications : Research on Pd(II)-catalyzed aromatic C-H ethoxycarbonylation, which includes compounds like 2-phenylpyridines and aryl ureas, highlights the potential application of these substances in catalytic processes and organic synthesis (Peng et al., 2011).
Pharmacological Potential : Modification of compounds structurally related to 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea has led to the development of potential anticancer agents. These modifications can affect the pharmacological properties and toxicity of these compounds, making them suitable for further exploration as therapeutic agents (Wang et al., 2015).
Directed Lithiation Studies : Investigations into the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea have provided insights into synthetic methodologies for producing substituted products, contributing to the field of organic chemistry and drug development (Smith et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-5-2-15(3-6-18)8-13-22-20(25)24-17-4-7-19(23-14-17)16-9-11-21-12-10-16/h2-7,9-12,14H,8,13H2,1H3,(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDORKBXAEKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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